1,3,4-oxadiazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in scientific research due to their diverse biological activities. [] These compounds are characterized by a five-membered aromatic ring containing one oxygen and two nitrogen atoms. [] The presence of this heterocyclic ring system confers upon 1,3,4-oxadiazole derivatives a unique electronic structure and chemical reactivity, contributing to their wide range of pharmacological and biological properties. []
2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine is an organic compound featuring a 1,3,4-oxadiazole ring substituted with a benzyl group and an ethanamine moiety. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The synthesis of 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine can be traced back to various synthetic methodologies involving the cyclization of hydrazones or hydrazides with appropriate reagents. Its derivatives and analogs have been explored in numerous studies focusing on their biological properties and mechanisms of action.
This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing two nitrogen atoms in a five-membered ring. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine typically involves the following steps:
A common procedure includes mixing benzophenone hydrazide with cyanogen bromide in methanol and tetrahydrofuran under controlled conditions. The resulting product undergoes purification through recrystallization from suitable solvents to yield pure 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine .
The molecular structure of 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine features:
Key structural data include:
The compound exhibits specific crystallographic parameters that can be analyzed using X-ray diffraction methods .
2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine participates in various chemical reactions:
The choice of reagents and conditions significantly influences the reaction outcomes. For instance:
The mechanism of action for 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine involves its interaction with various biological targets:
Studies indicate that this compound's binding affinity for specific biomolecules contributes to its biological effects, making it a candidate for further research in therapeutic applications.
Key physical properties include:
Chemical properties involve stability under standard laboratory conditions but may vary under different pH or temperature settings. The compound's reactivity profile suggests it can participate in diverse chemical transformations relevant to synthetic organic chemistry .
2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine has several potential applications:
The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing five-membered heterocycle characterized by exceptional metabolic stability and versatile hydrogen-bonding capabilities. This scaffold serves as a bioisostere for ester and carboxylic acid groups, enhancing drug-like properties while resisting hydrolytic degradation. Its electron-rich nature enables π-π stacking interactions with biological targets, and the ring system exhibits planar geometry, facilitating deep penetration into enzyme active sites [4] [5]. These features are exemplified in clinical agents: Raltegravir (HIV integrase inhibitor) leverages the oxadiazole as a metal-chelating motif, while Zibotentan (anticancer agent) utilizes it as a rigid scaffold for receptor binding [5] [7].
Table 1: Key Physicochemical and Bioisosteric Properties of 1,3,4-Oxadiazole
Property | Significance | Pharmacological Impact |
---|---|---|
Aromaticity | Moderate aromatic character (6π electrons) | Enhances metabolic stability vs. furan analogs |
Dipole moment | High polarity (~3.5–4.0 D) | Improves solubility and target binding affinity |
Bioisosterism | Mimics esters/carboxylic acids | Reduces hydrolysis while maintaining H-bonding capacity |
Tautomerism | Prototropic tautomerism between 2-NH and 3-N forms | Enables dual-mode binding with biological targets |
Derivatives substituted at the 2- and 5-positions show tunable electronic profiles. For instance, 2-amino substitutions (e.g., 5-aryl-2-amino-1,3,4-oxadiazole) enhance hydrogen-bond donor capacity, while 2-thiol groups improve metal coordination—critical for enzyme inhibition. The 5-benzyl group in 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine provides a hydrophobic anchor for hydrophobic enzyme pockets [3] [5].
The medicinal exploitation of 1,3,4-oxadiazoles began in the mid-20th century with Fenadiazole (hypnotic) and Nesapidil (antihypertensive). Synthetic methodologies evolved from harsh cyclodehydration conditions (e.g., POCl₃-mediated reactions) to efficient one-pot protocols using microwave irradiation or carbodiimide coupling agents [5] [6]. The 2000s marked a resurgence, driven by:
Table 2: Milestones in 1,3,4-Oxadiazole Drug Development
Era | Key Agents | Therapeutic Area | Synthetic Advance |
---|---|---|---|
1950–1960s | Fenadiazole, Nesapidil | Hypnotic, Antihypertensive | Hydrazide cyclization (Br₂/AcOH) |
1980–1990s | Furamizole (antibiotic) | Anti-infective | Cyanogen bromide-mediated ring closure |
2000–2010s | Raltegravir, Zibotentan | Antiviral, Anticancer | Microwave-assisted tandem synthesis |
2010–Present | SD-4 (neuroprotective agent) | Neurodegenerative disease | Hybrid scaffolds (e.g., oxadiazole-coumarin conjugates) |
Clinical successes validated the scaffold’s potential, with Raltegravir (FDA-approved in 2007) demonstrating potent antiviral activity and establishing oxadiazoles as privileged structures in rational drug design [5] [6].
2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine (molecular formula: C₁₁H₁₃N₃O) features a flexible ethylamine linker appended to the 2-position of the oxadiazole ring. This design merges the scaffold’s metabolic resilience with the amine’s capacity for salt formation (enhancing solubility) and target engagement. Key research applications include:
Table 3: Pharmacological Profile of 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine and Key Analogs
Activity | Result | Mechanistic Insight | Structural Determinants |
---|---|---|---|
AChE inhibition | 84% at 20 μM | Peripheral anionic site engagement | Ethanamine linker mimics donepezil’s piperidine |
Neuroprotection (SH-SY5Y) | 83% cell viability | Attenuation of ROS-induced apoptosis | Benzyl group scavenges free radicals |
β-Glucuronidase inhibition | IC₅₀ = 2.0 ± 0.15 μM | Competitive inhibition of bacterial enzyme | Oxadiazole core blocks catalytic aspartate residues |
BACE-1 inhibition | Moderate (predicted) | Potential interaction with catalytic dyad (Asp32/Asp228) | Free amine forms salt bridges |
Structure-activity relationship (SAR) studies highlight the ethanamine chain’s critical role: shortening to methylamine diminishes AChE affinity by 60%, while N-methylation abolishes neuroprotection. The benzyl group’s para-substitution with electron-withdrawing groups (e.g., Cl) enhances antibacterial potency [3] [4]. Current research explores hybrid analogs like N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride (VC5412030), showing improved blood-brain barrier penetration due to the hydrochloride salt form [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: